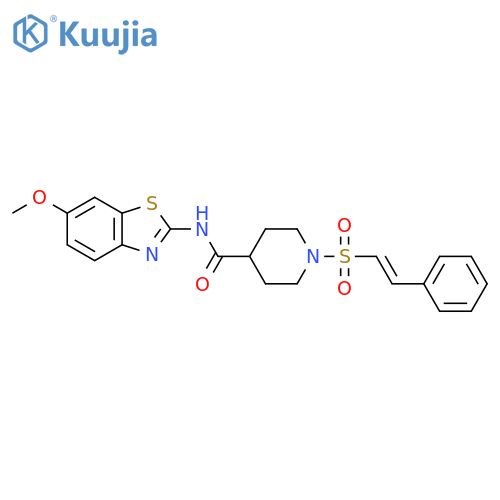Cas no 871550-54-8 (N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)

871550-54-8 structure
商品名:N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 871550-54-8
- EN300-26613124
- N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
- Z27678104
-
- インチ: 1S/C22H23N3O4S2/c1-29-18-7-8-19-20(15-18)30-22(23-19)24-21(26)17-9-12-25(13-10-17)31(27,28)14-11-16-5-3-2-4-6-16/h2-8,11,14-15,17H,9-10,12-13H2,1H3,(H,23,24,26)/b14-11+
- InChIKey: JWBPXZXOYHVGLW-SDNWHVSQSA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(N1CCC(C(NC2=NC3C=CC(=CC=3S2)OC)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 457.11299857g/mol
- どういたいしつりょう: 457.11299857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 740
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26613124-0.05g |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide |
871550-54-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 関連文献
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
871550-54-8 (N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide) 関連製品
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
